1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-
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Overview
Description
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)- is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)- involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-B]pyridine core.
Introduction of the Ethanamine Group: The ethanamine group is introduced through a series of reactions, including amination and protection-deprotection steps.
N,N-Dimethylation: The dimethylation of the amine group is achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Naphthalenylsulfonyl Group: The final step involves the sulfonylation of the compound with a naphthalenylsulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or sulfonates are replaced by nucleophiles like amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, catalysts such as palladium or copper, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an inhibitor of fibroblast growth factor receptors, which are involved in various biological processes, including cell growth and differentiation.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)- involves its interaction with fibroblast growth factor receptors. The compound binds to the receptor’s active site, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cell proliferation and survival. The molecular targets include FGFR1, FGFR2, FGFR3, and FGFR4, and the pathways involved include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)- include other pyrrolo[2,3-B]pyridine derivatives that also target FGFRs. These compounds may have variations in their substituents, leading to differences in their potency, selectivity, and pharmacokinetic properties. Some examples include:
- 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-(phenylsulfonyl)-
- 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-(4-methoxyphenylsulfonyl)-
- 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-(4-chlorophenylsulfonyl)-
The uniqueness of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)- lies in its specific substituents, which confer distinct biological activities and pharmacological properties .
Properties
Molecular Formula |
C21H21N3O2S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-naphthalen-2-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C21H21N3O2S/c1-23(2)13-11-18-15-24(21-20(18)8-5-12-22-21)27(25,26)19-10-9-16-6-3-4-7-17(16)14-19/h3-10,12,14-15H,11,13H2,1-2H3 |
InChI Key |
COHWFVKDPZSJED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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